molecular formula C8H13NO2 B045870 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 7224-81-9

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Cat. No. B045870
CAS RN: 7224-81-9
M. Wt: 155.19 g/mol
InChI Key: KQXCBNBNYPNNLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one involves intricate chemical reactions that highlight the complexity of constructing such bicyclic systems. Notably, the synthesis of oximes and oxime ethers from 3-azabicyclo[3.3.1]nonan-9-ones showcases the multifaceted approaches needed to introduce functional groups onto the bicyclic framework, which may be relevant to synthesizing the compound (Parthiban, Rathika, Ramkumar, Son, & Jeong, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one often exhibits unique conformations due to their bicyclic nature. For instance, a study on the conformational behavior of 3-azabicyclo[3.3.1]nonan-9-ones demonstrated that these molecules prefer a twin-chair conformation with equatorial orientation of substituents, which is crucial for understanding the spatial arrangement and reactivity of such compounds (Park, Jeong, & Parthiban, 2011).

Chemical Reactions and Properties

Chemical reactions involving similar bicyclic systems often exhibit selectivity and specificity. The gold-catalyzed synthesis of 9-oxabicyclo[3.3.1]nona-4,7-dienes from 1-oxo-4-oxy-5-ynes is an example of how specific conditions can facilitate the formation of highly strained structures, which may be analogous to the reactions needed to synthesize or modify 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (Teng, Das, Huple, & Liu, 2010).

Physical Properties Analysis

The physical properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can be inferred from related studies, highlighting the importance of NMR spectroscopy in determining the structural characteristics of such compounds. For example, a complete 1D and 2D NMR study of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones provides insight into their conformational preferences and electronic effects, which are essential for understanding the physical properties of the compound (Park, Jeong, & Parthiban, 2011).

Chemical Properties Analysis

The chemical properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, such as reactivity and stability, can be partly understood through studies on similar molecules. For instance, the synthesis and tautomerism of 9-azabicyclo[4.2.1]nonan-1-ols reveal the complexity of tautomeric equilibria in bicyclic systems, which could affect the chemical behavior of the compound (Smith, Justice, & Malpass, 1994).

Scientific Research Applications

Antimicrobial Applications

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and related compounds have been synthesized and investigated for their antimicrobial activities. Notably, these compounds have been evaluated for in vitro activity against various pathogenic bacteria and fungi, showing promising potential as antimicrobial agents (Parthiban, Rathika, Ramkumar, Son, & Jeong, 2010).

Conformational Studies

These compounds have also been a subject of extensive conformational studies. Research focusing on their NMR spectral analysis has provided insights into their structural and stereochemical properties. This includes the study of their twin-chair conformation and the orientation of substituents, which is vital for understanding their chemical behavior and potential applications (Park, Jeong, & Parthiban, 2011).

Antioxidant Properties

There has been research into the synthesis of variants of these compounds, like 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, and their antioxidant properties. Some synthesized compounds showed promising antioxidant profiles, comparable to standard antioxidants like l-ascorbic acid and α-tocopherol, indicating potential applications in areas requiring oxidative stability (Park, Venkatesan, Kim, & Parthiban, 2012).

Synthesis Methods

Efficient synthesis methods have been developed for these compounds, emphasizing the importance of methodological advancements in producing these compounds for further study and application. This includes approaches like condensation reactions and iodolactonization, highlighting the versatility and potential for modification in the synthesis of these compounds (Ullah, Rotzoll, Schmidt, Michalik, & Langer, 2005).

Analytical Method Development

Analytical methods have been developed for the separation and quantification of isomers of these compounds, which is crucial for quality control in pharmaceutical and research settings. Such methods enhance the understanding and handling of these compounds in various applications (Krishna, Babu, Rao, & Rao, 2009).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-6-2-8(10)3-7(9)5-11-4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXCBNBNYPNNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(=O)CC1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992979
Record name 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

CAS RN

7224-81-9
Record name 7224-81-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
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9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
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9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
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9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
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9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
1
Citations
T Masamune, H Matsue, H Murase - Bulletin of the Chemical Society of …, 1979 - journal.csj.jp
The synthesis of cis-2-ethyl-8-formyl-3,4,7,8-dihydro-2H-oxocin-3-one and its derivatives, key intermediates for synthesis of laurencin, from methyl 2-ethyl-2,5-dihydro-2-furoates is …
Number of citations: 52 www.journal.csj.jp

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